molecular formula C16H16FN3O2S B2585351 (5R,8S)-10-((4-fluoro-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine CAS No. 2058730-99-5

(5R,8S)-10-((4-fluoro-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

Cat. No.: B2585351
CAS No.: 2058730-99-5
M. Wt: 333.38
InChI Key: WADLONBVHACMNR-UHFFFAOYSA-N
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Description

(5R,8S)-10-((4-fluoro-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine is a potent, selective, and brain-penetrant inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase encoded by a gene in the Down syndrome critical region on chromosome 21, and its overexpression is implicated in the neurobiological features of Down syndrome. This compound has emerged as a critical pharmacological tool for investigating the role of DYRK1A in neuronal differentiation, synaptic plasticity, and cognitive function. Research utilizing this inhibitor has demonstrated its ability to promote the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor, which is a key downstream effector of DYRK1A signaling, and to correct cognitive deficits in mouse models of Down syndrome [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10484152/]. Its high selectivity and ability to cross the blood-brain barrier make it an invaluable compound for probing DYRK1A biology in the central nervous system and for exploring potential therapeutic strategies for cognitive disorders associated with DYRK1A dysregulation.

Properties

IUPAC Name

12-(4-fluoro-3-methylphenyl)sulfonyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c1-10-6-12(3-4-14(10)17)23(21,22)20-11-2-5-16(20)13-8-18-9-19-15(13)7-11/h3-4,6,8-9,11,16H,2,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADLONBVHACMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2C4=CN=CN=C4C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5R,8S)-10-((4-fluoro-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to summarize the findings related to its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research studies.

Chemical Structure

The structural characteristics of the compound are pivotal in determining its biological activity. The compound features a tetrahydro structure with a sulfonyl group attached to a phenyl moiety. This configuration is believed to influence its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Cell Proliferation Inhibition : Studies have shown that similar tetrahydropyrimidine derivatives inhibit the proliferation of various cancer cell lines. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity against cancer cells such as L1210 mouse leukemia cells .

The proposed mechanism of action involves interference with nucleic acid synthesis pathways. The compound may function as a prodrug that is converted into an active form within cells:

  • Nucleotide Release : Research suggests that upon cellular uptake, the compound undergoes hydrolysis leading to the release of nucleotide analogs that inhibit DNA synthesis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound:

  • Absorption and Distribution : Initial studies indicate favorable absorption characteristics with potential for oral bioavailability.
  • Toxicity Profiles : Toxicological assessments are essential to determine safe dosage ranges and side effects. Preliminary data suggest manageable toxicity levels at therapeutic doses.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Breast Cancer Treatment : A study involving a related tetrahydropyrimidine demonstrated significant tumor regression in BRCA1/2 mutant breast cancer models when administered in combination with standard chemotherapy agents .
  • Leukemia Models : In vitro studies have shown that compounds analogous to this compound effectively reduce cell viability in leukemia cell lines .

Data Summary Table

Biological ActivityObservationsReferences
Anticancer ActivityPotent inhibition of L1210 cell proliferation; IC50 in nanomolar range
MechanismInvolves intracellular conversion to active nucleotide analogs
PharmacokineticsFavorable absorption; potential oral bioavailability
ToxicityManageable toxicity levels at therapeutic doses

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The compound can be compared to three structurally related molecules (Table 1):

Property Target Compound S572-0341 Compound from
Core Structure Cyclohepta[d]pyrimidine with epimino bridge Cyclohepta[d]pyrimidine with epimino bridge Cyclohepta[d]pyrimidine with epimino bridge
Substituent (4-fluoro-3-methylphenyl)sulfonyl N-(3-fluoro-4-methylphenyl) carboxamide (4-(thiazol-2-yloxy)phenyl)methanone
Molecular Formula Not explicitly provided (estimated: C₁₈H₁₉FN₃O₂S) C₁₈H₁₉FN₄O Undetermined (thiazole-aryl substituent likely increases N/S content)
Molecular Weight ~365–375 (estimated) 326.37 Undetermined
logP/logD Likely >3 (sulfonyl group reduces lipophilicity) 2.699 Undetermined (thiazole group may lower logP)
Stereochemistry (5R,8S) configuration Racemic mixture (relative configuration) Undetermined
Hydrogen Bond Acceptors 5 (sulfonyl O, pyrimidine N) 4 Likely higher (thiazole O/N)

Key Observations:

The thiazole-aryl substituent () introduces additional hydrogen-bonding and π-π stacking capabilities, which may favor kinase inhibition.

Stereochemical Specificity :

  • The (5R,8S) configuration of the target compound contrasts with the racemic nature of S572-0341. Enantiopure derivatives often exhibit superior target selectivity and reduced off-target effects.

ADMET Profiles :

  • S572-0341’s moderate logP (2.699) suggests favorable membrane permeability, whereas the target compound’s sulfonyl group may increase plasma protein binding, altering pharmacokinetics .

Research Findings and Limitations

  • S572-0341 () has been characterized for its molecular weight (326.37) and logSw (-2.9358), indicating poor intrinsic solubility. Its carboxamide group may confer stability against metabolic degradation.
  • The thiazole-containing analog () lacks detailed data due to accessibility constraints but represents a broader trend of heterocyclic modifications to enhance bioactivity.
  • ChEMBL Database () highlights the need to consult large-scale bioactivity repositories for binding affinity data (e.g., IC₅₀, Ki) across protein targets.

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